![molecular formula C18H22N4O2 B12176910 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide](/img/structure/B12176910.png)
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide
Description
The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide features a 1,2,4-oxadiazole core linked to a propanamide chain, with a 1H-indol-6-yl substituent on the oxadiazole ring and a 3-methylbutyl group on the amide nitrogen. The indole moiety may contribute to π-stacking interactions and hydrogen bonding, critical for target binding, while the 3-methylbutyl group likely enhances lipophilicity, influencing pharmacokinetic properties.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C18H22N4O2/c1-12(2)7-9-20-16(23)5-6-17-21-18(22-24-17)14-4-3-13-8-10-19-15(13)11-14/h3-4,8,10-12,19H,5-7,9H2,1-2H3,(H,20,23) |
InChI Key |
UTQLLBRJVXSQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NC(=NO1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Indole and Oxadiazole: The indole and oxadiazole moieties are then coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The oxadiazole ring contributes to its stability and reactivity, enhancing its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues of 1,2,4-Oxadiazole-Propanamide Derivatives
The table below compares key structural features, targets, and pharmacological properties of the target compound with its analogs:
Key Comparison Points
Substituent Effects on Target Binding and Selectivity
- Indole vs. Aryl Groups : The indole ring in the target compound (C6 substitution) may offer stronger π-π interactions compared to fluorophenyl () or chlorophenyl () groups, which prioritize halogen bonding.
- Fluorinated vs. Non-Fluorinated Analogs: Fluorine substituents (e.g., 4-fluorophenyl in ) improve binding affinity and metabolic stability, whereas the indole group may enhance solubility due to its polar NH group .
Physicochemical Properties
- The trifluoromethyl group in enhances metabolic stability, whereas the indole’s NH group may facilitate hydrogen bonding, critical for target engagement.
Biological Activity
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is a complex organic compound that integrates an indole moiety with a 1,2,4-oxadiazole ring and a propanamide functional group. Its unique structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.41 g/mol. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds containing indole and oxadiazole structures exhibit various biological activities such as:
- Anticancer Activity : The indole moiety is known for its anticancer properties, and the incorporation of the oxadiazole ring may enhance this effect through mechanisms such as apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, making them candidates for treating inflammatory diseases.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating significant anticancer activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
A549 | 25 |
Antimicrobial Activity
In antimicrobial assays, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.